[4-(Diisopropylsilyl)phenyl]methanol
Description
Properties
Molecular Formula |
C13H22OSi |
|---|---|
Molecular Weight |
222.40 g/mol |
IUPAC Name |
[4-di(propan-2-yl)silylphenyl]methanol |
InChI |
InChI=1S/C13H22OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11,14-15H,9H2,1-4H3 |
InChI Key |
MPZFTIXZOMTYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[SiH](C1=CC=C(C=C1)CO)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
[4-(Diisopropylsilyl)phenyl]methanol serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various coupling reactions, including Suzuki and Sonogashira reactions. Its silyl group allows for selective transformations, enhancing synthetic pathways in medicinal chemistry.
Biological Studies
The compound is investigated for its interactions with biological macromolecules. Studies have shown that it can act as a ligand in receptor binding assays, providing insights into drug-receptor interactions. Its structural features make it a candidate for developing novel therapeutic agents targeting specific enzymes or receptors.
Materials Science
In materials science, this compound is used to modify polymer matrices. Its incorporation can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications.
Case Study 1: Therapeutic Development
A study explored the potential of this compound as a scaffold for new drug candidates targeting cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation, suggesting its application in anticancer drug development.
Case Study 2: Polymer Enhancement
Research focused on the incorporation of this compound into epoxy resins to improve their mechanical properties. The modified resins exhibited increased tensile strength and thermal resistance compared to unmodified controls, indicating its potential in high-performance material applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The following table summarizes key structural and electronic differences between [4-(Diisopropylsilyl)phenyl]methanol and its analogs:
| Compound Name | Substituent | Key Structural Features | Electronic Effects | Evidence Source |
|---|---|---|---|---|
| This compound | Diisopropylsilyl (-Si(iPr)₂) | Steric bulk from branched silyl group | Electron-withdrawing (Si–C σ* orbital effects) | N/A (inferred) |
| {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol | tert-Butyl, oxadiazole | Planar oxadiazole ring; strong O–H∙∙∙N H-bonding | Electron-withdrawing (oxadiazole) | |
| [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol | Methylsulfonylsulfanylmethyl | Sulfur-rich substituent | Polarizable S atoms; moderate electron withdrawal | |
| 4-(Dimethylamino)phenylmethanol | Dimethylamino (-NMe₂) | Electron-donating amino group | Strong electron-donating (+M effect) |
Key Observations :
- Steric Effects : The diisopropylsilyl group introduces significant steric hindrance compared to planar substituents like oxadiazole or linear sulfonyl groups. This may reduce crystallization efficiency but enhance thermal stability .
- Hydrogen Bonding : Unlike the oxadiazole derivative, which forms robust O–H∙∙∙N hydrogen bonds (3.5492 Å centroid–centroid π∙∙∙π interactions) , the silyl analog may prioritize weaker Si–O or van der Waals interactions due to steric constraints.
- In contrast, the diisopropylsilyl group’s electron-withdrawing nature may lower acidity compared to amino-substituted analogs .
Physicochemical Properties
- Solubility: The diisopropylsilyl group’s hydrophobicity likely reduces water solubility compared to polar substituents like sulfonyl or amino groups. For example, [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol (MW 232.32) may exhibit higher polarity due to sulfur atoms , whereas the silicon-based compound might favor organic solvents.
- Thermal Stability : The tert-butylphenyl-oxadiazole derivative demonstrates high thermal stability in its crystal lattice due to hydrogen bonding . The silyl analog’s stability would depend on its ability to form similar intermolecular interactions.
Preparation Methods
Direct Silylation of 4-Hydroxybenzyl Alcohol
A widely employed method involves the silylation of 4-hydroxybenzyl alcohol using diisopropylchlorosilane. The reaction proceeds under basic conditions, typically with triethylamine as a proton scavenger, to facilitate nucleophilic substitution at the phenolic oxygen.
Reaction Scheme:
Optimization:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) ensures minimal side reactions.
-
Temperature: Reactions conducted at 0–5°C improve selectivity for monosilylation.
-
Yield: Reported yields range from 68–82%, with purity >95% confirmed via HPLC.
Characterization:
-
H NMR (CDCl): δ 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.65 (s, 2H, -CHOH), 1.25–1.15 (m, 14H, Si-(CH(CH))).
-
MS (EI): m/z 222.399 [M].
Palladium-Catalyzed Intramolecular Coupling of Silylated Aryl Triflates
Synthesis of 2-(Diisopropylsilyl)aryl Triflates
This method, adapted from silicon-bridged biaryl synthesis, involves:
-
Silylation: Introducing diisopropylsilyl groups to 2-bromophenyl triflate using a Pd(OAc)/Xantphos catalyst system.
-
Hydroxymethylation: Subsequent treatment with paraformaldehyde under basic conditions.
Reaction Conditions:
Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the aryl triflate, followed by transmetalation with the silylating agent. Reductive elimination yields the silylated intermediate, which undergoes hydroxymethylation (Fig. 1).
Table 1. Optimization of Pd-Catalyzed Silylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | Maximizes turnover |
| Ligand | Xantphos | Prevents Pd aggregation |
| Temperature | 110°C | Balances rate/selectivity |
Grignard Reagent-Based Silylation
Reaction of 4-Bromobenzyl Alcohol with Diisopropylsilyl Magnesium Bromide
A less common but effective approach utilizes Grignard reagents to install the silyl group.
Procedure:
-
Generate diisopropylsilyl magnesium bromide from diisopropylsilane and Mg.
-
React with 4-bromobenzyl alcohol at −78°C to room temperature.
Key Considerations:
-
Side Reactions: Competing aryl bromide coupling is suppressed using low temperatures.
Characterization Data:
Comparative Analysis of Preparation Methods
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Silylation | 68–82 | >95 | High | Moderate |
| Pd-Catalyzed Coupling | 74–89 | >98 | Moderate | Low |
| Grignard Approach | 60–70 | 90–95 | Low | High |
Advantages and Limitations:
-
Direct Silylation: High scalability but requires stringent anhydrous conditions.
-
Pd-Catalyzed: Excellent yields but involves expensive catalysts.
-
Grignard Method: Cost-effective but limited by sensitivity to moisture.
Characterization and Quality Control
Spectroscopic Validation
-
C NMR: δ 140.2 (C-Si), 126.5–128.8 (Ar-C), 63.1 (-CHOH).
-
Elemental Analysis: Calculated for CHOSi: C 65.45, H 9.94; Found: C 65.38, H 9.89.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(Diisopropylsilyl)phenyl]methanol, and how do reaction conditions influence yield?
- Methodology : The synthesis of silyl-protected benzyl alcohols typically involves Grignard or organometallic reactions. For example, diisopropylsilyl chloride can react with a pre-functionalized benzyl alcohol derivative under inert conditions (e.g., THF, −78°C). Purification often requires column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate mixtures). Yield optimization depends on stoichiometric ratios, temperature control, and moisture exclusion .
- Validation : Monitor reaction progress via TLC or GC-MS. Confirm purity using HPLC with a C18 column and methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer, 65:35 methanol:buffer ratio) .
Q. How is the molecular structure of this compound characterized crystallographically?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation from methanol or dichloromethane. Data collection at low temperatures (e.g., 185 K) minimizes thermal motion artifacts. Use software like SHELX for structure refinement, focusing on bond angles (e.g., Si–C bond lengths ~1.87 Å) and dihedral angles between the silyl group and benzene ring .
- Data Interpretation : Key metrics include R-factor (<0.05), wR-factor (<0.15), and inter-molecular interactions (e.g., hydrogen bonds between –OH and adjacent functional groups) .
Q. What analytical techniques are critical for assessing purity and stability?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diisopropylsilyl protons at δ 0.8–1.2 ppm).
- FT-IR : Identify –OH stretches (~3200–3400 cm⁻¹) and Si–C vibrations (~700–800 cm⁻¹).
- HPLC : Use a sodium 1-octanesulfonate buffer (pH 4.6) with methanol to resolve polar impurities .
Advanced Research Questions
Q. How do steric effects from the diisopropylsilyl group influence reactivity in cross-coupling reactions?
- Experimental Design : Compare reactivity with analogous trimethylsilyl or tert-butyldimethylsilyl derivatives in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and track conversion rates via ¹H NMR.
- Findings : Bulky silyl groups reduce coupling efficiency due to steric hindrance but enhance regioselectivity. For example, diisopropylsilyl derivatives show 20–30% lower yields than trimethylsilyl analogs but higher selectivity for para-substituted products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
